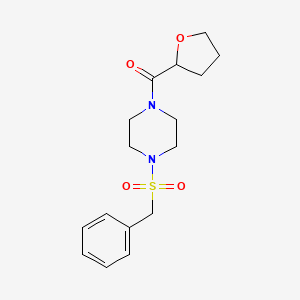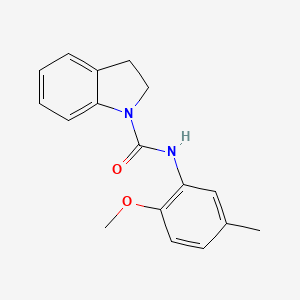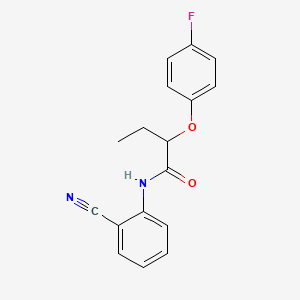
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In cancer, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have good solubility in various solvents, making it easy to work with in experiments. However, one limitation of using N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low potency compared to other compounds. This may require higher concentrations of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to achieve the desired effects.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other compounds for synergistic effects. Additionally, the potential applications of N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in other fields such as cardiovascular disease and diabetes should be explored.
Synthesis Methods
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep reaction involving the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate, followed by reaction with methyl isocyanate. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce inflammation. In inflammation, N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-11-6-4-10(5-7-11)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIQKHAPNIKZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B5497778.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)


![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)